3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid
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Overview
Description
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid is an organic compound that features a furan ring substituted with a methyl group at the 5-position, connected to a dihydropyridazine ring with a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from biomass-derived furfural through various catalytic processes.
Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling of the Furan and Dihydropyridazine Rings: The final step involves coupling the furan ring with the dihydropyridazine ring under specific reaction conditions, such as using a base catalyst and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The dihydropyridazine ring can be reduced to form tetrahydropyridazine derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, and alcohols or amines for esterification or amidation reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydropyridazine derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A related compound with a furan ring substituted with a methyl group at the 2-position.
5-Methylfuran-2-carboxylic acid: A compound with a furan ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position.
Uniqueness
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid is unique due to its specific combination of a furan ring and a dihydropyridazine ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-2-5-9(15-6)7-3-4-8(10(13)14)12-11-7/h2,4-5,12H,3H2,1H3,(H,13,14) |
InChI Key |
PAXMRUBAXJVDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NNC(=CC2)C(=O)O |
Origin of Product |
United States |
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